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molecular formula CO2 B1607029 (14C)Carbon dioxide CAS No. 51-90-1

(14C)Carbon dioxide

Cat. No. B1607029
M. Wt: 46.002 g/mol
InChI Key: CURLTUGMZLYLDI-NJFSPNSNSA-N
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Patent
US09446960B2

Procedure details

FIGURE shows an embodiment of the process according to the invention. The sodium zeolite is treated in an ion exchanger stage first with an aqueous ammonium carbonate solution, then with an aqueous lanthanum nitrate solution. Thereafter, treated zeolite and mother liquor are separated by a suitable process, for example filtration, and optionally dried. The zeolite thus pretreated is calcined in a furnace, releasing ammonia. These stages can be conducted twice or more in succession. The mother liquor from the removal stage is supplied to a column which comprises a stripping section and is heated at the bottom with an evaporator or by direct addition of steam. The temperature increase drives out ammonia and carbon dioxide, entraining water in the form of steam. The vaporous mixture is condensed in a direct or indirect condenser, and ammonia and carbon dioxide recombine with water to give aqueous ammonium carbonate. The ammonium carbonate solution thus obtained is recycled into the ion exchange stage. Via the bottom of the column, an aqueous sodium carbonate solution is discharged. The ammonia from the calcining furnace is optionally conducted with supplementary ammonia and carbon dioxide into the column upstream of the condenser.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
sodium zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[NH4+].[NH4+].[N+:7]([O-])([O-])=O.[La+3].[N+:12]([O-])([O-])=O.[N+:16]([O-])([O-])=O>O>[NH3:7].[C:1](=[O:3])=[O:2].[C:1](=[O:2])([O-:4])[O-:3].[NH4+:12].[NH4+:16] |f:0.1.2,3.4.5.6,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
sodium zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
optionally dried
CUSTOM
Type
CUSTOM
Details
The mother liquor from the removal stage
TEMPERATURE
Type
TEMPERATURE
Details
is heated at the
CUSTOM
Type
CUSTOM
Details
bottom with an evaporator
ADDITION
Type
ADDITION
Details
by direct addition of steam
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increase
CUSTOM
Type
CUSTOM
Details
condensed in a direct or indirect condenser

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09446960B2

Procedure details

FIGURE shows an embodiment of the process according to the invention. The sodium zeolite is treated in an ion exchanger stage first with an aqueous ammonium carbonate solution, then with an aqueous lanthanum nitrate solution. Thereafter, treated zeolite and mother liquor are separated by a suitable process, for example filtration, and optionally dried. The zeolite thus pretreated is calcined in a furnace, releasing ammonia. These stages can be conducted twice or more in succession. The mother liquor from the removal stage is supplied to a column which comprises a stripping section and is heated at the bottom with an evaporator or by direct addition of steam. The temperature increase drives out ammonia and carbon dioxide, entraining water in the form of steam. The vaporous mixture is condensed in a direct or indirect condenser, and ammonia and carbon dioxide recombine with water to give aqueous ammonium carbonate. The ammonium carbonate solution thus obtained is recycled into the ion exchange stage. Via the bottom of the column, an aqueous sodium carbonate solution is discharged. The ammonia from the calcining furnace is optionally conducted with supplementary ammonia and carbon dioxide into the column upstream of the condenser.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
sodium zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[NH4+].[NH4+].[N+:7]([O-])([O-])=O.[La+3].[N+:12]([O-])([O-])=O.[N+:16]([O-])([O-])=O>O>[NH3:7].[C:1](=[O:3])=[O:2].[C:1](=[O:2])([O-:4])[O-:3].[NH4+:12].[NH4+:16] |f:0.1.2,3.4.5.6,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
sodium zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
optionally dried
CUSTOM
Type
CUSTOM
Details
The mother liquor from the removal stage
TEMPERATURE
Type
TEMPERATURE
Details
is heated at the
CUSTOM
Type
CUSTOM
Details
bottom with an evaporator
ADDITION
Type
ADDITION
Details
by direct addition of steam
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increase
CUSTOM
Type
CUSTOM
Details
condensed in a direct or indirect condenser

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09446960B2

Procedure details

FIGURE shows an embodiment of the process according to the invention. The sodium zeolite is treated in an ion exchanger stage first with an aqueous ammonium carbonate solution, then with an aqueous lanthanum nitrate solution. Thereafter, treated zeolite and mother liquor are separated by a suitable process, for example filtration, and optionally dried. The zeolite thus pretreated is calcined in a furnace, releasing ammonia. These stages can be conducted twice or more in succession. The mother liquor from the removal stage is supplied to a column which comprises a stripping section and is heated at the bottom with an evaporator or by direct addition of steam. The temperature increase drives out ammonia and carbon dioxide, entraining water in the form of steam. The vaporous mixture is condensed in a direct or indirect condenser, and ammonia and carbon dioxide recombine with water to give aqueous ammonium carbonate. The ammonium carbonate solution thus obtained is recycled into the ion exchange stage. Via the bottom of the column, an aqueous sodium carbonate solution is discharged. The ammonia from the calcining furnace is optionally conducted with supplementary ammonia and carbon dioxide into the column upstream of the condenser.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
sodium zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[NH4+].[NH4+].[N+:7]([O-])([O-])=O.[La+3].[N+:12]([O-])([O-])=O.[N+:16]([O-])([O-])=O>O>[NH3:7].[C:1](=[O:3])=[O:2].[C:1](=[O:2])([O-:4])[O-:3].[NH4+:12].[NH4+:16] |f:0.1.2,3.4.5.6,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
sodium zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
optionally dried
CUSTOM
Type
CUSTOM
Details
The mother liquor from the removal stage
TEMPERATURE
Type
TEMPERATURE
Details
is heated at the
CUSTOM
Type
CUSTOM
Details
bottom with an evaporator
ADDITION
Type
ADDITION
Details
by direct addition of steam
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increase
CUSTOM
Type
CUSTOM
Details
condensed in a direct or indirect condenser

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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